molecular formula C7H8BrClN2 B101722 3-Bromobenzamidine hydrochloride CAS No. 16796-52-4

3-Bromobenzamidine hydrochloride

Cat. No. B101722
CAS RN: 16796-52-4
M. Wt: 235.51 g/mol
InChI Key: XIZFRYIWRFNILW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzamide derivatives can be achieved through different methods. For instance, a two-step sequence involving cyclocondensation followed by oxidation is used to synthesize quinazolinones, which are structurally related to benzamides . Another method involves a one-pot two-step sequential reaction for the synthesis of 3-hydroxyisoindolin-1-one derivatives from 2-iodobenzamide derivatives . Additionally, a direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization is reported . These methods highlight the versatility in synthesizing brominated benzamide derivatives, which could be adapted for the synthesis of 3-Bromobenzamidine hydrochloride.

Molecular Structure Analysis

The molecular structure of brominated benzamide derivatives can be complex and is often determined using various spectroscopic techniques. For example, the structures of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were determined by IR, 1H NMR, and HRMS . These techniques are crucial for confirming the identity and purity of the synthesized compounds, which is essential for further applications.

Chemical Reactions Analysis

Brominated benzamide derivatives can undergo various chemical reactions. For instance, they can be further elaborated via palladium-catalyzed cross-coupling reactions or converted to other heterocycles . The reactivity of these compounds is influenced by the presence of the bromo substituent, which can act as a good leaving group or participate in halogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzamide derivatives are influenced by their molecular structure. For example, the lipophilicity and electronic properties of the substituents affect the inhibitory efficiency of these compounds on photosynthetic electron transport . Additionally, the presence of bromine atoms can enhance the density and polarizability of the molecules, which can affect their solubility and reactivity.

Scientific Research Applications

  • Investigation of Reproductive Toxicity :

    • The compound benzophenone-3 (BP-3), though different in structure, shares the bromine component with 3-Bromobenzamidine hydrochloride. BP-3's impact on reproduction in both humans and animals has been studied, showing potential associations with altered birth weights and gestational ages in humans and reproductive impacts in fish and rats (Ghazipura et al., 2017). While this does not directly relate to 3-Bromobenzamidine hydrochloride, similar methodologies could potentially be applied to study its reproductive toxicity.
  • Evaluation of Pharmacological Properties :

    • Penehyclidine hydrochloride (PHC), a compound used in clinics, has been reviewed for its pharmacological properties, including its protective effects on various organs such as the heart, lungs, brain, kidneys, intestines, and liver (Wang, Gao, & Ma, 2018). Although structurally different from 3-Bromobenzamidine hydrochloride, the approach to understanding the pleiotropic effects and pharmacological properties of a compound can be insightful for similar studies on 3-Bromobenzamidine hydrochloride.
  • Toxicological Studies and Metabolite Analysis :

    • The study of 3-Bromobenzanthrone, another brominated compound, involved analyzing its metabolites and how ascorbic acid can affect its urinary elimination in guinea pigs (Singh et al., 2004). Although 3-Bromobenzamidine hydrochloride is a different compound, understanding its metabolites and how they can be modified or eliminated might follow similar research methodologies.

Safety And Hazards

3-Bromobenzamidine hydrochloride can be harmful if inhaled, or if it comes in contact with skin or is swallowed . In case of exposure, it’s recommended to move the victim to fresh air, wash off the chemical with plenty of water, and seek medical attention . It’s also advised to avoid dust formation and to use personal protective equipment when handling this compound .

Future Directions

The future directions of 3-Bromobenzamidine hydrochloride are not clearly defined. Given its current use in research and development, it may continue to be used in the synthesis of other compounds or in various research applications .

properties

IUPAC Name

3-bromobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZFRYIWRFNILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480476
Record name 3-Bromobenzamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzamidine hydrochloride

CAS RN

16796-52-4
Record name 3-Bromobenzamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromobenzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.18 g (22 mmol, 2 equiv.) ammonium chloride are suspended in 40 ml of dry toluene under an argon atmosphere, and the mixture is cooled to 0° C. 11 ml (22 mmol, 2 equiv.) of a 2M solution of trimethylaluminium in hexane are added dropwise, and the reaction mixture is stirred at room temperature until no more evolution of gas is observed. After addition of 2.0 g (11 mmol, 1 equiv.) 3-bromobenzonitrile, the mixture is stirred at 80° C. bath temperature over night. It is then cooled down to 0° C. and 50 ml of methanol are added with subsequent stirring of 1 hour at room temperature. After filtration, the solid is washed with methanol for several times, the solution is evaporated to dryness in vacuo and the residue washed with methanol.
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1.18 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MR Iyer, R Cinar, A Katz, M Gao, K Erdelyi… - Journal of Medicinal …, 2017 - ACS Publications
We report the design, synthesis, and structure–activity relationships of novel dual-target compounds with antagonist/inverse agonist activity at cannabinoid receptor type 1 (CB 1 R) and …
Number of citations: 32 pubs.acs.org
X Pang, K Zhang, Y Song, Y Xiu, R Yu, L He - Chemical Engineering …, 2022 - Elsevier
… )-4-(2-fluorophenyl)-6-phenylpyrimidine (M2) were readily synthesized by condensation reactions between fluorine substituted chalcone and 3-bromobenzamidine hydrochloride in the …
Number of citations: 8 www.sciencedirect.com

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